molecular formula C18H25NO6 B4098591 Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde

Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde

Cat. No.: B4098591
M. Wt: 351.4 g/mol
InChI Key: OMMGRYSOHBSSGP-UHFFFAOYSA-N
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Description

Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde is a compound that combines the properties of oxalic acid and a piperidine derivative Oxalic acid is a simple dicarboxylic acid, while 4-(4-piperidin-1-ylbutoxy)benzaldehyde is a complex organic molecule containing a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde typically involves a multi-step process. One common method is the reaction of 4-(4-piperidin-1-ylbutoxy)benzaldehyde with oxalic acid under acidic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature and pH carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(4-piperidin-1-ylbutoxy)benzoic acid.

    Reduction: 4-(4-piperidin-1-ylbutoxy)benzyl alcohol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function . Additionally, the compound’s ability to undergo redox reactions can influence cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4-piperidin-1-ylbutoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(4-piperidin-1-ylbutoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-(4-piperidin-1-ylbutoxy)benzamide: Similar structure but with an amide group instead of an aldehyde.

Uniqueness

Oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde is unique due to its combination of an aldehyde group and a piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

oxalic acid;4-(4-piperidin-1-ylbutoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.C2H2O4/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;3-1(4)2(5)6/h6-9,14H,1-5,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMGRYSOHBSSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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